molecular formula C12H22N2O B6055667 1-(3-Methylcyclopentyl)piperidine-4-carboxamide

1-(3-Methylcyclopentyl)piperidine-4-carboxamide

Cat. No.: B6055667
M. Wt: 210.32 g/mol
InChI Key: UIRHXVCMGIHNGY-UHFFFAOYSA-N
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Description

1-(3-Methylcyclopentyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-Methylcyclopentyl)piperidine-4-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylcyclopentanone with piperidine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Methylcyclopentyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylcyclopentyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as an antiviral and antimicrobial agent, making it a candidate for drug development.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclopentyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antimicrobial agent. Additionally, it can interact with viral proteins, inhibiting their replication and thus exhibiting antiviral properties .

Comparison with Similar Compounds

1-(3-Methylcyclopentyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-(3-methylcyclopentyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9-2-3-11(8-9)14-6-4-10(5-7-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRHXVCMGIHNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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